REACTION_CXSMILES
|
Cl[CH2:2][C:3]([NH:5][C:6]([CH3:12])([CH3:11])[C:7]([O:9]C)=O)=[O:4].[CH2:13]([CH2:15][NH2:16])[OH:14].C(N(CC)C(C)C)(C)C>O1CCCC1>[OH:14][CH2:13][CH2:15][N:16]1[CH2:2][C:3](=[O:4])[NH:5][C:6]([CH3:12])([CH3:11])[C:7]1=[O:9]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
155 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 24 hours
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to a residue in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethanol (approximately 300 mL)
|
Type
|
CONCENTRATION
|
Details
|
then concentrated to a crude residue
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (5 to 12% methanol in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(C(NC(C1)=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.5 mmol | |
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |